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Compound of Interest

E-3-(METHYL PHENYL
AMINQO)-2-PROPENAL

Cat. No.: B023326

Compound Name:

In-Depth Technical Guide: E-3-(METHYL PHENYL
AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, an enaminone of interest in
organic synthesis and drug discovery. This document consolidates its fundamental
physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and
explores its potential role in drug development based on the broader class of enaminones. The
guide is intended to serve as a valuable resource for researchers and professionals engaged in
medicinal chemistry and novel therapeutic agent development.

Chemical Identity and Properties

E-3-(METHYL PHENYL AMINO)-2-PROPENAL, also known as (2E)-3-(Methylphenylamino)-2-
propenal, is a member of the enaminone class of compounds, characterized by a conjugated
system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif
imparts unique reactivity, making it a versatile building block in organic synthesis.
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Quantitative Data Summary

The key physicochemical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL are
summarized in the table below for easy reference.

Property Value Source(s)
Molecular Formula C10H11NO --INVALID-LINK--[1]
Molecular Weight 161.20 g/mol --INVALID-LINK--[1]
CAS Number 34900-01-1, 14189-82-3 --INVALID-LINK--[1]
Appearance Yellow to very dark brown solid  --INVALID-LINK--
Melting Point 166 °C (decomposes) --INVALID-LINK--[2]
Boiling Point 255.6 °C at 760 mmHg --INVALID-LINK--[2]
Density 1.064 g/cm3 --INVALID-LINK--[2]

- Chloroform (Slightly), Ethyl
Solubility _ --INVALID-LINK--[2]
Acetate (Very Slightly)

2-8°C, under inert gas
Storage _ --INVALID-LINK--[2]
(Nitrogen or Argon)

Spectral Data

While specific spectral data is not readily available in public databases, PubChem indicates the
existence of FTIR and 13C NMR spectra for this compound.[1] Researchers are advised to
consult specialized spectral databases or perform their own analyses for detailed
characterization.

Experimental Protocols: Synthesis

A reported method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the
reaction of tetramethoxypropane with N-methylaniline.[3] This approach is advantageous as it
avoids the use of more costly and hazardous reagents such as N-methylformanilide and
triphosgene.[3]
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Detailed Synthesis Method

The following protocol is adapted from the disclosed patent literature.[3]
Materials:

e Tetramethoxypropane

e N-methylaniline

 Dilute Hydrochloric Acid (20% mass fraction)

o Toluene

e Caustic Soda Solution (Sodium Hydroxide solution)

e Saturated Salt Solution (Brine)

Procedure:

e To areaction flask, add tetramethoxypropane and N-methylaniline in a molar ratio of
approximately 1:0.95.

 Stir the mixture for 10 minutes at ambient temperature.

e Slowly add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 30
°C.

o After the complete addition of hydrochloric acid, continue stirring for 2.5 hours at a
temperature of 24-26 °C.

¢ Add toluene to the reaction mixture.

o Neutralize the mixture by the dropwise addition of a caustic soda solution to a pH of 6-7,
while maintaining the temperature below 30 °C.

 Allow the mixture to stand and separate into layers.

o Extract the aqueous layer with toluene.
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o Combine the organic layers and wash three times with a saturated salt solution.

o After separation of the layers, recover the solvent from the organic layer under reduced
pressure.

e Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Role in Drug Development and Signaling Pathways

While specific signaling pathways for E-3-(METHYL PHENYL AMINO)-2-PROPENAL have not
been elucidated, its classification as an enaminone places it within a class of compounds with
significant potential in drug development. Enaminones are recognized as versatile
pharmacophores and synthetic intermediates.[4][5]

The conjugated amine-alkene-carbonyl system provides multiple reactive sites, allowing for
both nucleophilic and electrophilic interactions. This reactivity makes enaminones valuable
precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in
many biologically active molecules.

Potential Therapeutic Applications of Enaminone
Derivatives

Research on various enaminone analogs has revealed a broad spectrum of pharmacological
activities, including:

Antiviral

Anti-inflammatory

Antitumor and Anticancer

Anticonvulsant[4][5]

The mechanism of action for these activities is diverse and depends on the specific molecular
structure of the enaminone derivative. For instance, some enaminones have been investigated
as potential modulators of multidrug resistance (MDR).[4]
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Synthetic Utility in Medicinal Chemistry

The primary role of enaminones like E-3-(METHYL PHENYL AMINO)-2-PROPENAL in drug
development is as a key building block. The inherent reactivity of the enaminone scaffold
allows for its elaboration into more complex molecular architectures with potential therapeutic
value.

Caption: Synthetic pathway of bioactive compounds from enaminones.

Logical Workflow for Drug Discovery

The process of leveraging a compound like E-3-(METHYL PHENYL AMINO)-2-PROPENAL in
a drug discovery program would typically follow a structured workflow.

Caption: Drug discovery workflow utilizing enaminone scaffolds.

Conclusion

E-3-(METHYL PHENYL AMINO)-2-PROPENAL is a compound with established
physicochemical properties and a clear synthetic route. While its direct biological activity is not
extensively documented, its identity as an enaminone makes it a valuable tool for medicinal
chemists. The versatility of the enaminone scaffold in the synthesis of diverse heterocyclic
structures underscores its potential for the development of novel therapeutic agents targeting a
range of diseases. This guide provides a foundational resource for researchers looking to
explore the synthetic utility and potential applications of this and related compounds in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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